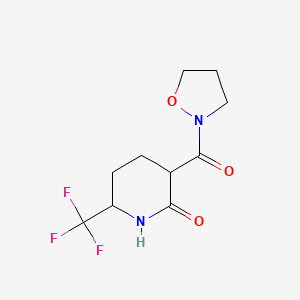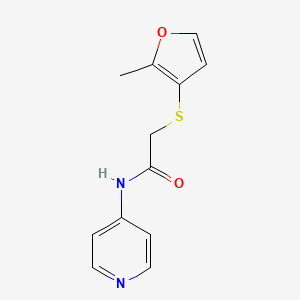![molecular formula C14H14N2O2S B7633018 N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of arthritis and other inflammatory conditions. In recent years, sulindac has gained attention for its potential use in cancer prevention and treatment due to its anti-tumor properties.
Wirkmechanismus
Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation and pain. By inhibiting COX activity, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide reduces inflammation and pain associated with arthritis and other inflammatory conditions. In addition, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide's anti-tumor properties are thought to be due to its ability to inhibit COX-2 activity, which is upregulated in many types of cancer.
Biochemical and Physiological Effects:
Sulindac has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide has been shown to inhibit platelet aggregation (the clumping together of blood cells), reduce the risk of colorectal polyps (abnormal growths in the colon), and improve insulin sensitivity (the ability of cells to respond to insulin).
Vorteile Und Einschränkungen Für Laborexperimente
Sulindac has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. In addition, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide has a well-established safety profile and has been used clinically for many years. However, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide also has some limitations. Its mechanism of action is not fully understood, and its effects on different types of cancer cells may vary. In addition, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide can have off-target effects on other enzymes, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several areas of future research that could be pursued with N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide. One potential direction is to further investigate its anti-tumor properties and explore its potential use in combination with other drugs or therapies. Another area of interest is to investigate the effects of N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide on different types of cancer cells and explore its potential use in personalized medicine. Additionally, research could be conducted to better understand the mechanisms underlying N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide's effects on platelet aggregation and insulin sensitivity, which could have implications for the treatment of cardiovascular disease and diabetes.
Synthesemethoden
Sulindac can be synthesized through a multistep process involving the reaction of 2-chloronicotinic acid with methylsulfinylmethyl chloride, followed by reaction with 2-aminobenzophenone and subsequent cyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
Sulindac has been extensively studied for its potential use in cancer prevention and treatment. Research has shown that N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide can inhibit the growth of various cancer cell lines, including colon, breast, lung, and prostate cancer cells. Sulindac has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Eigenschaften
IUPAC Name |
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19(18)10-11-6-2-3-7-12(11)16-14(17)13-8-4-5-9-15-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUOYYFTLXKMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)
![2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile](/img/structure/B7632944.png)

![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)

![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)